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Dimethyl 4-amino-5-nitrophthalate

Cat. No.: B8182406
M. Wt: 254.20 g/mol
InChI Key: DGTIIGHLJPVRGF-UHFFFAOYSA-N
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Description

Contextualization of Dimethyl 4-amino-5-nitrophthalate within Aromatic Ester Chemistry

This compound is a notable example of a substituted phthalate (B1215562) derivative. It is an aromatic ester that features both an amino (-NH2) and a nitro (-NO2) group attached to the benzene (B151609) ring. This unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups, along with the two methyl ester functionalities, imparts a distinct chemical reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly heterocyclic structures and other complex aromatic systems.

Historical Development of Aminonitrophthalate Synthesis and Applications

The synthesis of aminonitrophthalate derivatives has evolved with the broader advancements in organic synthesis. Early methods often involved harsh reaction conditions and generated multiple isomers, posing significant purification challenges. However, the development of more selective and efficient synthetic strategies has made these compounds more accessible for research purposes. The historical progression of organic synthesis, from foundational discoveries to the development of complex, multi-step total syntheses, has provided the tools and understanding necessary for the targeted synthesis of molecules like this compound. researchgate.net This has, in turn, expanded their application in areas such as the creation of novel dyes, polymers, and pharmaceutical intermediates.

Chemical Profile of this compound

PropertyValue
IUPAC Name dimethyl 4-amino-5-nitrobenzene-1,2-dicarboxylate nih.gov
CAS Number 52412-88-1 nih.gov
Molecular Formula C10H10N2O6 nih.gov
Molecular Weight 254.20 g/mol nih.gov
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O6 B8182406 Dimethyl 4-amino-5-nitrophthalate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-amino-5-nitrobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)5-3-7(11)8(12(15)16)4-6(5)10(14)18-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTIIGHLJPVRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Chemistry of Dimethyl 4 Amino 5 Nitrophthalate

Diazotization Reactions of the Amino Group

The primary aromatic amino group of dimethyl 4-amino-5-nitrophthalate is readily converted to a diazonium salt. This transformation, known as diazotization, is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of substituents. The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). sigmaaldrich.com

The general mechanism for diazotization involves the formation of the nitrosating agent, dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), which then reacts with the nucleophilic amino group. A series of proton transfer and dehydration steps leads to the formation of the diazonium ion (-N₂⁺). sigmaaldrich.com The resulting diazonium salt is a highly versatile intermediate. sigmaaldrich.com

Due to the presence of the electron-withdrawing nitro and ester groups, the basicity of the amino group in this compound is significantly reduced. Such weakly basic amines can be challenging to diazotize under standard conditions. However, methods have been developed for these types of substrates, such as using nitrosylsulfuric acid or tert-butyl nitrite in organic solvents. researchgate.netgoogle.com For instance, a stable solid diazonium salt of a similarly weakly basic amine, dimethyl 2-amino-5-nitroterephthalate, was successfully prepared using tert-butyl nitrite in ethyl acetate (B1210297) in the presence of 1,5-naphthalenedisulfonic acid, which acts as a stabilizer. researchgate.net This method avoids the use of highly corrosive concentrated sulfuric acid. researchgate.net

Table 1: Representative Conditions for Diazotization of Weakly Basic Aromatic Amines

Amine Substrate Reagents Solvent Temperature Reference
2,6-Dichloro-4-nitroaniline tert-Butyl nitrite, 1,5-naphthalenedisulfonic acid Ethyl acetate Not specified researchgate.net
p-Aminophenol Sodium nitrite, Sulfuric acid Water 0 °C scialert.net
4-Aminoantipyrine (B1666024) Sodium nitrite, Hydrochloric acid Water 0-5 °C (ice-salt bath) sapub.org

Electrophilic Aromatic Substitution Potentials of the Nitro Group

The benzene (B151609) ring of this compound is heavily substituted, and its reactivity towards further electrophilic aromatic substitution is significantly influenced by the existing groups. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. numberanalytics.comnih.gov Similarly, the two dimethyl carboxylate groups (-COOCH₃) are also deactivating. Conversely, the amino group (-NH₂) is a potent activating group and is ortho-, para-directing.

In this specific molecule, the positions on the aromatic ring are C1-COOCH₃, C2-COOCH₃, C3-H, C4-NH₂, C5-NO₂, and C6-H. The two available positions for substitution are C-3 and C-6. The directing effects of the substituents are as follows:

Amino group (-NH₂) at C-4: Strongly activating, directs ortho (to C-3 and C-5) and para (to C-1, which is blocked).

Nitro group (-NO₂) at C-5: Strongly deactivating, directs meta (to C-1 and C-3).

Ester group at C-1: Deactivating, directs meta (to C-3 and C-5).

Ester group at C-2: Deactivating, directs meta (to C-4 and C-6).

Considering these effects, the C-3 and C-6 positions have conflicting directing influences. The powerful activating effect of the amino group would suggest substitution is possible, particularly at the C-3 position. However, the combined deactivating strength of the nitro group and two ester groups makes further electrophilic aromatic substitution on the ring highly unfavorable. numberanalytics.com Reactions would likely require harsh conditions, and the molecule might be prone to degradation rather than substitution. The strong deactivation of the aromatic ring by the nitro group significantly reduces the electron density of the scaffold. mdpi.com

Diazo Coupling Reactions: Mechanism and Scope

The primary synthetic utility of diazotized this compound lies in its ability to act as an electrophile in diazo coupling reactions. This reaction is the foundation for the synthesis of a vast number of azo dyes. researchgate.net

The diazonium salt derived from this compound can react with an electron-rich aromatic compound, known as a coupling component, to form an azo compound (-N=N-). These azo compounds are often intensely colored due to the extended conjugated system that includes the azo linkage, which acts as a chromophore.

The coupling component is typically a phenol (B47542), naphthol, or an aromatic amine. The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. For the reaction to succeed, the coupling component must contain a strongly activating group, such as a hydroxyl (-OH) or an amino (-NH₂) group. scialert.net

For example, the diazonium salt of dimethyl 2-amino-5-nitroterephthalate has been coupled with various N-substituted aromatic amines to synthesize disperse azo dyes. researchgate.net Similarly, diazotized 4-aminoantipyrine is coupled with compounds containing active methylene (B1212753) groups to form azo dyes. sapub.org The resulting azo dyes from these reactions are used for dyeing synthetic fibers like polyesters. researchgate.netsapub.org

Table 2: Examples of Azo Dyes Synthesized from Diazotized Amines

Diazo Component Coupling Component Resulting Dye Type Application Reference
Dimethyl 2-amino-5-nitroterephthalate N,N-dihydroxyethyl aniline (B41778) Disperse Azo Dye Dyeing textiles researchgate.net
p-Aminophenol p-Aminobenzoic acid Dis-azo Dye Intermediate Synthesis of other dyes scialert.net
4-Aminoantipyrine Malononitrile derivatives Disperse Azo Dye Dyeing polyester (B1180765) fabrics sapub.org

The success and rate of the diazo coupling reaction are dependent on the electronic properties of both the diazonium salt and the coupling component, as well as the reaction pH.

Diazonium Salt Reactivity: The electrophilicity of the diazonium ion is enhanced by electron-withdrawing groups on the aromatic ring. The presence of the nitro group and two ester groups in the this compound structure makes its corresponding diazonium salt a highly reactive electrophile.

Coupling Component Reactivity: The nucleophilicity of the coupling component is increased by electron-donating groups. The reaction proceeds fastest with phenols in mildly alkaline conditions (which deprotonates the hydroxyl group to the more strongly activating phenoxide ion) and with amines in mildly acidic conditions (which prevents protonation of the amino group).

pH Control: The pH of the reaction medium is critical. In highly acidic solutions, the concentration of the active phenoxide species is too low for coupling with phenols. In highly alkaline solutions, the diazonium ion can be converted to a non-reactive diazohydroxide or diazoate ion. Therefore, a specific pH range must be maintained for optimal coupling.

Other Functional Group Transformations

The two methyl ester groups of this compound can undergo hydrolysis to the corresponding carboxylic acids. This reaction is typically performed under acidic or basic conditions.

Under basic conditions, using a reagent like sodium hydroxide, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydrolysis of dimethyl phthalate (B1215562) is a stepwise process, first forming the monoester (monomethyl phthalate) and then the dicarboxylic acid (phthalic acid). nih.gov Studies on dimethyl phthalate isomers have shown that the diester is hydrolyzed faster than the monoester. Enzymatic hydrolysis of dimethyl phthalate esters has also been investigated, showing that different isomers can have different degradation pathways and that the enzymes involved exhibit high substrate specificity. sigmaaldrich.comnih.gov

The hydrolysis of the ester groups to carboxylic acids can be a useful transformation, for example, in the synthesis of polyesters or polyamides where the diacid is required as a monomer. researchgate.net

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties and positions of its substituents: an activating amino group (-NH₂), a deactivating nitro group (-NO₂), and two deactivating methoxycarbonyl groups (-COOCH₃). The amino group is a powerful activating ortho-, para-director, while the nitro and ester groups are deactivating meta-directors. This complex substitution pattern dictates the course of its chemical transformations.

The primary mode of reactivity for the aromatic system does not typically involve direct electrophilic or nucleophilic aromatic substitution on the available ring carbons (positions C3 and C6). Instead, the reactivity is dominated by the chemical interplay between the vicinal amino and nitro groups. This arrangement facilitates a powerful synthetic route to form fused heterocyclic systems, which represents the most significant derivatization of its aromatic core.

The key transformation is a two-step process involving the reduction of the nitro group followed by cyclocondensation.

Step 1: Reductive Cyclization Precursor Synthesis

The initial and crucial step in the derivatization of the aromatic ring is the selective reduction of the nitro group to a second amino group. This reaction converts this compound into the highly reactive intermediate, dimethyl 4,5-diaminophthalate. This transformation is most commonly achieved through catalytic hydrogenation.

The process typically involves reacting the starting material with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is highly efficient and selective, leaving the ester functionalities and the aromatic ring intact.

Step 2: Cyclocondensation to Form Fused Heterocycles

The resulting intermediate, dimethyl 4,5-diaminophthalate, possesses two adjacent nucleophilic amino groups, making it an ideal precursor for forming a new fused ring across the C4 and C5 positions of the original aromatic system. This is most frequently exploited in the synthesis of quinoxaline (B1680401) derivatives through cyclocondensation with α-dicarbonyl compounds.

A prominent example is the reaction with derivatives of oxalic acid to form quinoxaline-2,3-diones, which are valuable structures in medicinal chemistry. asmarya.edu.lynih.gov The general reaction involves treating the dimethyl 4,5-diaminophthalate with a suitable dicarbonyl compound, often in an acidic medium to facilitate the reaction, which proceeds via a 6-exo-trig process. organic-chemistry.org

The table below outlines a representative reaction for the synthesis of a quinoxaline derivative from the diamino intermediate.

Table 1: Synthesis of Dimethyl 1,4-dihydro-2,3-dioxoquinoxaline-6,7-dicarboxylate

Reactants Reagents & Conditions Product Yield Reference

This cyclocondensation reaction effectively transforms the electronic nature and steric profile of the original aromatic system, creating a more complex, rigid heterocyclic scaffold. The reactivity of this new bicyclic system would then be governed by the properties of the quinoxaline-dione core and the remaining ester groups.

Advanced Spectroscopic and Structural Characterization of Dimethyl 4 Amino 5 Nitrophthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

The ¹H NMR spectrum of Dimethyl 4-amino-5-nitrophthalate is anticipated to display distinct signals corresponding to its aromatic, amino, and methyl ester protons. Based on the compound's structure, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would allow for complete structural assignment. The two aromatic protons are expected to appear as singlets due to their para position relative to each other. The protons of the amino group (NH₂) would likely produce a broad singlet, and the two magnetically equivalent methyl ester groups (-OCH₃) would yield a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H ~7.5 - 8.5 Singlet 1H
Aromatic-H ~7.0 - 8.0 Singlet 1H
Amino (-NH₂) ~5.0 - 6.0 Broad Singlet 2H
Methyl Ester (-OCH₃) ~3.8 - 4.0 Singlet 6H

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides critical information on the carbon framework of this compound. It allows for the unambiguous identification of each carbon atom, which is particularly useful for distinguishing between isomers such as Dimethyl 4-amino-3-nitrophthalate. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbons of the ester groups are expected at the most downfield region, followed by the aromatic carbons attached to the nitro and amino groups. The two methyl carbons from the ester groups will appear at the most upfield region.

In the related compound, dimethyl 4,5-diaminophthalate, which is formed by the reduction of the nitro group, the ¹³C NMR signals in DMSO-d₆ have been reported at δ = 168.30 (C=O), 137.09 (C-NH₂), 120.70 (C-NH₂), 113.60 (Ar-C-H), and 51.85 (-OCH₃) ppm. google.com This provides a reference for the expected shifts in the title compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~165 - 170
Aromatic (C-NO₂) ~145 - 155
Aromatic (C-NH₂) ~135 - 145
Aromatic (C-COOCH₃) ~125 - 135
Aromatic (C-H) ~110 - 125
Methyl Ester (-OCH₃) ~50 - 55

Note: These are predicted values. The presence of both electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups significantly influences the chemical shifts of the aromatic carbons.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show prominent absorption bands corresponding to the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, the C=O stretch of the ester groups, and various vibrations of the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560
Nitro (-NO₂) Symmetric Stretch 1300 - 1370
Ester (C=O) C=O Stretch 1700 - 1740
Aromatic Ring C=C Stretch 1450 - 1600
Ester (C-O) C-O Stretch 1100 - 1300

Note: These are predicted ranges. The actual spectrum will show sharp, well-defined peaks.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀N₂O₆. nih.gov

High-resolution mass spectrometry (HRMS) would confirm the exact mass, allowing for unambiguous formula determination. While detailed experimental fragmentation data is not widely published, the fragmentation pattern would likely involve the loss of methoxy (B1213986) groups (-OCH₃), the carboxyl groups (-COOCH₃), and the nitro group (-NO₂).

Table 4: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₀H₁₀N₂O₆ nih.gov
Molecular Weight (Average) 254.20 g/mol nih.gov

Electronic Absorption and Emission Spectroscopy of Derived Chromophores

This compound serves as a crucial precursor for the synthesis of chromophores, particularly azo dyes, which have significant applications in the textile industry. The electronic properties of these derivatives can be studied using UV-Visible absorption spectroscopy.

When this compound is diazotized and coupled with various N-substituted aromatic amines, it forms mono azo disperse dyes. nih.govsigmaaldrich.com These derived dyes exhibit strong absorption in the visible region of the electromagnetic spectrum. Research has shown that such dyes display broad absorption maxima (λ_max) between 502 nm and 550 nm. nih.gov The exact position of the absorption maximum is influenced by the electronic nature of the coupling component and the solvent used. This absorption is responsible for the color of the dyes and is a key parameter in their application. These dyes are noted for their good light and washing fastness properties when applied to polyester (B1180765) and nylon fibers. nih.govtubitak.gov.tr

Table 5: Spectroscopic Properties of Azo Dyes Derived from this compound

Derivative Type Spectroscopic Technique Key Finding Reference

Computational Chemistry and Theoretical Investigations of Dimethyl 4 Amino 5 Nitrophthalate Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules like Dimethyl 4-amino-5-nitrophthalate. These calculations provide a balance between accuracy and computational cost, making them ideal for studying relatively large molecules.

In a study on the structurally similar 2-aminoterephthalic acid (H2ATA) and its sodium salts, DFT calculations were employed to investigate their structures, and spectroscopic properties. scirp.orgscirp.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used in conjunction with the 6-311++G(d,p) basis set. scirp.orgscirp.org This level of theory is well-suited for describing systems with hydrogen bonding and potential charge transfer interactions, which are relevant to the aminonitrophthalate system. The calculations were performed in the presence of a solvent to better simulate experimental conditions, using the IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model) as implemented in the SMD (Solvation Model based on Density) solvation model.

Table 1: Representative DFT Computational Parameters

ParameterDescription
Functional B3LYP
Basis Set 6-311++G(d,p)
Solvation Model IEF-PCM (SMD)
Software Gaussian 09

These computational setups allow for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and stability of the molecule.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For this compound, this would involve determining the preferred orientations of the amino, nitro, and dimethyl ester groups attached to the benzene (B151609) ring.

In the computational study of 2-aminoterephthalic acid, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory. scirp.org The resulting optimized structure showed good agreement with experimental data, validating the chosen computational method. scirp.org For this compound, a similar process would reveal the planarity of the benzene ring and the spatial arrangement of the substituents. The presence of intramolecular hydrogen bonding between the amino group and the adjacent nitro or ester groups could significantly influence the conformational preference.

Table 2: Illustrative Optimized Geometrical Parameters for a Phthalate (B1215562) Analog

ParameterBond/AngleCalculated Value
C-C (ring)Bond Length (Å)~1.39 - 1.41
C-NBond Length (Å)~1.38
C=OBond Length (Å)~1.21
O-C-OAngle (°)~123

Note: These are representative values for a similar aromatic system and not specific to this compound.

Electronic Excitation Properties via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. scirp.org This provides insights into the electronic transitions occurring within the molecule upon absorption of light.

For 2-aminoterephthalic acid and its sodium salts, TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to predict their UV-visible spectra. scirp.org The calculations revealed that the electronic transitions are primarily of a π → π* nature, involving the aromatic system. The study also investigated how the deprotonation of the carboxylic acid groups and the interaction with sodium ions affect the absorption maxima. scirp.org

A similar TD-DFT analysis of this compound would be expected to show significant charge transfer character in its electronic transitions. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which typically results in low-energy electronic transitions and absorption at longer wavelengths. The calculated excitation energies and oscillator strengths would allow for a theoretical prediction of its UV-Vis spectrum.

Table 3: Representative TD-DFT Results for a Related Aminonitro Aromatic Compound

TransitionExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S₀ → S₁3.100.25HOMO → LUMO
S₀ → S₂3.550.12HOMO-1 → LUMO
S₀ → S₃3.980.45HOMO → LUMO+1

Note: These values are illustrative and represent typical results for a push-pull aromatic system.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful avenue for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. For a molecule like this compound, computational methods could be used to study various reactions, such as electrophilic or nucleophilic aromatic substitution, or the reduction of the nitro group.

The general approach involves locating the transition state structure for a given reaction pathway on the potential energy surface. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. banglajol.info

While specific reaction mechanism studies on this compound are not documented in the searched literature, the methodologies are well-established. For instance, studying the reduction of the nitro group would involve modeling the interaction of the phthalate with a reducing agent and mapping out the energy profile of the reduction pathway. Such studies are crucial for understanding the reactivity and potential synthetic applications of the compound.

Molecular Modeling and Simulation of Phthalate Derivatives

Molecular modeling and simulation techniques, including molecular dynamics (MD) and Monte Carlo (MC) simulations, are employed to study the behavior of molecules on a larger scale and over longer timescales. These methods can provide insights into the bulk properties of materials containing phthalate derivatives and their interactions with other molecules.

For phthalate derivatives, molecular simulations can be used to study their aggregation behavior, their partitioning between different phases (e.g., water and an organic solvent), and their interactions with biological macromolecules. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

While no specific molecular modeling studies on this compound were found, the general approach would involve developing or selecting an appropriate force field for the molecule. MD simulations could then be used to study its conformational dynamics in different solvents or its ability to permeate a model cell membrane. These simulations are invaluable for predicting the physicochemical properties and environmental fate of phthalate derivatives.

Applications in Organic Synthesis and Advanced Materials Science

Precursor Role in Azo Disperse Dye Synthesis

Azo dyes, characterized by the -N=N- azo group, represent a significant class of synthetic colorants. cuhk.edu.hk Dimethyl 4-amino-5-nitrophthalate is an important starting material for a specific category of these dyes known as disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765). sapub.orgnih.gov

The synthesis of azo dyes is a well-established two-step process. cuhk.edu.hkunb.ca The first step involves the diazotization of a primary aromatic amine, such as the amino group on this compound. This reaction, typically carried out in the presence of a nitrite (B80452) source and a strong acid at low temperatures, converts the amino group into a highly reactive diazonium salt. jbiochemtech.comsphinxsai.com

The second step is the azo coupling, where the diazonium salt reacts with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. cuhk.edu.hksphinxsai.com The selection of the coupling component is crucial as it significantly influences the final color and properties of the dye. jbiochemtech.com The versatility of this process allows for the creation of a wide array of novel azo dye structures with tailored characteristics. sapub.orgekb.eg For instance, researchers have synthesized new azo disperse dyes by coupling diazotized amines with various heterocyclic compounds. sapub.orgresearchgate.net

Table 1: Examples of Coupling Components in Azo Dye Synthesis

Coupling Component ClassExamples
PhenolsPhenol, Naphthols, Salicylic Acid cuhk.edu.hkunb.cajbiochemtech.com
Aromatic AminesAniline, N,N-dimethylaniline researchgate.net
Heterocyclic Compounds4-Aminoantipyrine (B1666024), Pyridone derivatives sapub.orgsphinxsai.comresearchgate.net

This table provides examples of classes of compounds commonly used as coupling components in the synthesis of azo dyes.

The performance of an azo dye is intrinsically linked to its molecular structure. researchgate.netnih.gov The substituents on both the diazonium component (derived from this compound) and the coupling component play a critical role in determining the dye's color, fastness properties (resistance to fading from light, washing, and heat), and affinity for specific fibers. sapub.orgontosight.ai

The nitro group in this compound acts as a strong electron-withdrawing group, which can influence the color of the resulting dye. The presence of different functional groups and their positions on the aromatic rings can cause bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the dye's absorption spectrum. researchgate.netnih.gov For example, the introduction of different auxochrome groups can lead to significant changes in the color of the dye. nih.gov

Table 2: Influence of Structural Modifications on Azo Dye Properties

Structural FeatureImpact on Dye Properties
Electron-withdrawing/donating groupsAffects color (bathochromic/hypsochromic shifts) researchgate.netnih.gov
Sulfonation/CarboxylationCan decrease mutagenic activity nih.gov
Molecular size and planarityInfluences affinity for fibers and fastness properties sapub.orgnih.gov
Type of coupling componentDetermines the final color and shade jbiochemtech.com

This table summarizes how different structural aspects of an azo dye molecule can influence its key performance characteristics.

Utility in Polyimide and Polymer Precursor Development (Contextualizing Phthalate (B1215562) Esters)

Phthalate esters, a class of compounds to which this compound belongs, are widely recognized for their role as plasticizers, particularly in polyvinyl chloride (PVC) applications. numberanalytics.comwikipedia.org They are added to polymers to enhance flexibility, durability, and workability. nih.goviwaponline.com Phthalates are produced by the esterification of phthalic anhydride (B1165640) with alcohols. wikipedia.org

While the primary use of many phthalates is as plasticizers, certain derivatives can serve as monomers or precursors in the synthesis of polymers. The two ester groups on the phthalate structure can potentially undergo reactions to form long polymer chains. The presence of the amino and nitro groups on this compound offers additional reactive sites, making it a candidate for the synthesis of specialty polymers like polyimides. Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides often involves the reaction of a diamine with a dianhydride. The amino group on this compound, after reduction of the nitro group to another amino group, could potentially serve as the diamine component in such a polymerization.

Scaffold for Complex Molecule Construction

The term "scaffold" in organic synthesis refers to a core molecular framework upon which more complex structures can be built. This compound, with its multiple functional groups, can act as such a scaffold. The amino group can be modified or used as a handle for further reactions, while the nitro group can be reduced to an amine, providing another point for chemical elaboration. The ester groups can also be hydrolyzed to carboxylic acids, which can then be converted into other functional groups. This multi-functionality allows for the systematic construction of complex target molecules, including pharmaceuticals and other biologically active compounds. For example, the related compound 1,3-dimethyl-4-amino-5-nitrosouracil is a precursor in the synthesis of theophylline, a drug used to treat respiratory diseases. nih.govgoogle.com This highlights the potential of aminonitro-substituted aromatic compounds as key intermediates in the synthesis of valuable molecules.

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